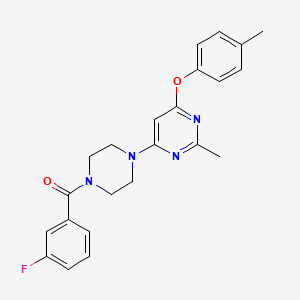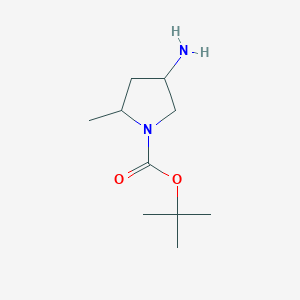![molecular formula C24H23ClN4OS B2706873 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226435-89-7](/img/no-structure.png)
7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H23ClN4OS and its molecular weight is 450.99. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of derivatives related to the thieno[3,2-d]pyrimidine scaffold to evaluate their antimicrobial properties. For instance, Fayed et al. (2014) developed new substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives as antimicrobial agents, showcasing the chemical versatility and potential biological relevance of this compound class (Fayed et al., 2014). Similarly, Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, further exploring the antimicrobial capabilities of these structures (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been a significant area of research. Mallesha et al. (2012) investigated the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, indicating the potential of these compounds as anticancer agents (Mallesha et al., 2012). Atapour-Mashhad et al. (2017) conducted a study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, evaluating their antiproliferative evaluation on human breast cancer and mouse fibroblast nonmalignant cell lines (Atapour-Mashhad et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the 4-(2,4-dimethylphenyl)piperazin-1-yl and 4-chlorophenyl substituents.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "4-chlorobenzaldehyde", "2,4-dimethylphenylhydrazine", "ethyl chloroformate", "4-(2,4-dimethylphenyl)piperazine", "4-chlorophenylboronic acid", "potassium carbonate", "palladium acetate", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core:", "- Condensation of 2-aminothiophene with ethyl acetoacetate in the presence of acetic acid to form ethyl 2-(thiophen-2-yl)acetate", "- Cyclization of ethyl 2-(thiophen-2-yl)acetate with ethyl chloroformate in the presence of triethylamine to form ethyl 2-(thiophen-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one", "Introduction of the 4-(2,4-dimethylphenyl)piperazin-1-yl substituent:", "- Reaction of 2,4-dimethylphenylhydrazine with ethyl 2-(thiophen-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one in the presence of sodium hydroxide to form 2-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one", "- Coupling of 4-(2,4-dimethylphenyl)piperazine with 2-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in the presence of palladium acetate and potassium carbonate to form 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one", "Introduction of the 4-chlorophenyl substituent:", "- Suzuki coupling of 4-chlorophenylboronic acid with 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one in the presence of palladium acetate and triethylamine to form 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one" ] } | |
CAS RN |
1226435-89-7 |
Molecular Formula |
C24H23ClN4OS |
Molecular Weight |
450.99 |
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23ClN4OS/c1-15-3-8-20(16(2)13-15)28-9-11-29(12-10-28)24-26-21-19(14-31-22(21)23(30)27-24)17-4-6-18(25)7-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30) |
InChI Key |
TULVVQUUIKXONY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



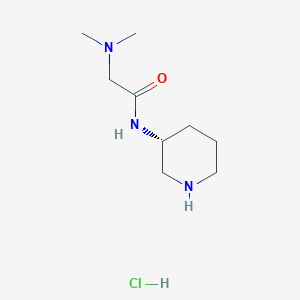
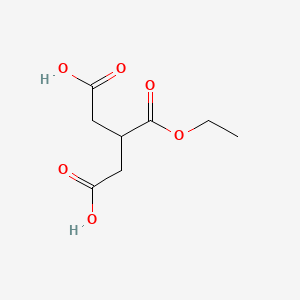

![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)




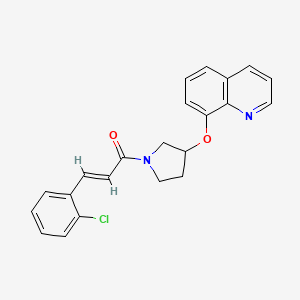
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
